Structural Differentiation from the Most Potent 6‑Chloro‑2‑thioxo Analog: N3‑(4‑Acetylphenyl) Substituent Necessity
The closest structurally characterized biologically active analog is 6‑chloro‑2‑thioxo‑2,3‑dihydroquinazolin‑4(1H)‑one (SMase‑IN‑1, CAS 33017‑85‑5), which inhibits B. cereus sphingomyelinase (SMase) with an IC₅₀ of 6.43 µM [REFS‑1]. Critically, this analog lacks any N3 substitution. The target compound CAS 64046‑69‑1 bears an N3‑(4‑acetylphenyl) group, which fundamentally alters the pharmacophore by adding a para‑acetylphenyl moiety that can engage in π‑stacking and hydrogen‑bonding interactions unavailable to the N3‑unsubstituted comparator. No direct SMase inhibition data are yet reported for CAS 64046‑69‑1. However, the N3‑aryl series has established activity in distinct target classes: 3‑aryl‑2‑thioxoquinazolin‑4(1H)‑ones show xanthine oxidase inhibition with IC₅₀ values spanning 33.7–362.2 µM depending on the aryl substituent [REFS‑2], and α‑glucosidase inhibition with analogs bearing different aryl groups achieving IC₅₀ values as low as 85.0 µM (vs. acarbose IC₅₀ = 750.0 µM) [REFS‑3]. The 4‑acetylphenyl substituent present in CAS 64046‑69‑1 is thus a critical structural variable that distinguishes it from both N3‑unsubstituted 6‑chloro‑2‑thioxo scaffolds and N3‑aryl analogs with alternative aryl groups.
| Evidence Dimension | N3‑substituent identity and its impact on biological target engagement |
|---|---|
| Target Compound Data | N3‑(4‑acetylphenyl) substituent present; no direct biological IC₅₀ data available for this specific substitution |
| Comparator Or Baseline | 6‑Chloro‑2‑thioxo‑2,3‑dihydroquinazolin‑4(1H)‑one (N3‑unsubstituted): B. cereus SMase IC₅₀ = 6.43 µM; 3‑aryl‑2‑thioxoquinazolin‑4(1H)‑one series: XO IC₅₀ range 33.7–362.2 µM; α‑glucosidase IC₅₀ range 85.0 to >750 µM |
| Quantified Difference | Presence vs. absence of N3‑(4‑acetylphenyl); biological activity of the target compound is expected to differ from both SMase‑inhibiting N3‑unsubstituted analog and from N3‑aryl analogs lacking the 4‑acetyl group or 6‑Cl atom. |
| Conditions | Comparisons drawn across published in vitro enzyme inhibition assays (SMase, XO, α‑glucosidase) from independent studies. |
Why This Matters
Procurement of the N3‑(4‑acetylphenyl)‑substituted compound is essential for SAR studies exploring the contribution of this specific aryl‑ketone motif to target binding, selectivity, and physicochemical properties.
- [1] Ozturk, O. K.; Oyardi, O.; Dundar, Y. Quinazoline Derivatives as Novel Bacterial Sphingomyelinase Enzyme Inhibitors. Eur. J. Med. Chem. 2025, 154, 108079. View Source
- [2] In vitro and in silico Xanthine Oxidase Inhibitory Activities of 3‑Aryl‑2‑thioxo‑2,3‑dihydroquinazolin‑4(1H)‑one Derivatives. Med. Chem. 2023, 19, 384‑392. View Source
- [3] Wali, H. et al. Functionalized Quinazolinone Derivatives: Synthesis and α‑Glucosidase Inhibitory Activity. J. Iran. Chem. Soc. 2021. View Source
